molecular formula C8H6Cl2O2 B12098086 3,4-Dichloro-5-methylbenzoic acid CAS No. 6660-60-2

3,4-Dichloro-5-methylbenzoic acid

Cat. No.: B12098086
CAS No.: 6660-60-2
M. Wt: 205.03 g/mol
InChI Key: RNVYUIJQLXZJIL-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-methylbenzoic acid: is an organic compound with the molecular formula C8H6Cl2O2 . It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 3rd and 4th positions and a methyl group at the 5th position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4-Dichloro-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the chlorination of 5-methylbenzoic acid. The process typically includes the following steps:

    Esterification: p-Methylbenzoic acid is esterified using thionyl chloride and N,N-dimethylformamide (DMF) to form tert-butyl p-methylbenzoate.

    Chlorination: The tert-butyl p-methylbenzoate is then chlorinated using anhydrous aluminum trichloride and hydroquinone in the presence of a nitrogen-chlorine gas mixture to yield tert-butyl 3,4-dichloro-5-methylbenzoate.

    Hydrolysis: The tert-butyl ester is hydrolyzed using sodium hydroxide to produce this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dichloro-5-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-methylbenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. The chlorine atoms and the methyl group on the benzene ring influence its reactivity and binding affinity to target molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3,5-Dichloro-4-methylbenzoic acid
  • 2,4-Dichloro-5-methylbenzoic acid
  • 3,4-Dichlorobenzoic acid

Comparison:

Properties

IUPAC Name

3,4-dichloro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVYUIJQLXZJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300060
Record name 3,4-Dichloro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6660-60-2
Record name 3,4-Dichloro-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6660-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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